

A Technical Guide to the Spectroscopic Profile of (Isoquinolin-6-yl)methanol

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Compound of Interest

Compound Name: (Isoquinolin-6-yl)methanol

Cat. No.: B068007

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Disclaimer: Experimental spectroscopic data for **(Isoquinolin-6-yl)methanol** is not readily available in public scientific databases. The data presented in this guide are predicted values generated using computational chemistry software and databases. These predictions are intended to provide a reasonable approximation of the expected spectral characteristics and should be used for reference purposes. Experimental verification is required for definitive structural elucidation.

Predicted Spectroscopic Data

The following sections provide the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(Isoquinolin-6-yl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ^1H and ^{13}C NMR data were calculated for a solution in Deuterated Chloroform (CDCl_3).

Table 1: Predicted ^1H NMR Data for **(Isoquinolin-6-yl)methanol** in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~9.25	s	1H	H-1
~8.50	d	1H	H-3
~8.00	d	1H	H-5
~7.85	s	1H	H-7
~7.70	d	1H	H-4
~7.60	d	1H	H-8
~4.90	s	2H	-CH ₂ -
~2.00	br s	1H	-OH

Table 2: Predicted ¹³C NMR Data for **(Isoquinolin-6-yl)methanol** in CDCl₃

Chemical Shift (δ) ppm	Carbon Assignment
~152.0	C-1
~143.5	C-3
~141.0	C-6
~136.5	C-4a
~130.0	C-8
~128.5	C-5
~127.0	C-8a
~122.0	C-7
~120.0	C-4
~65.0	-CH ₂ -

Infrared (IR) Spectroscopy

The predicted IR absorption bands for **(Isoquinolin-6-yl)methanol** are summarized below.

Table 3: Predicted IR Absorption Bands for **(Isoquinolin-6-yl)methanol**

Wavenumber (cm ⁻¹)	Intensity	Vibration
~3400-3200	Broad, Medium	O-H stretch (alcohol)
~3100-3000	Medium	C-H stretch (aromatic)
~2950-2850	Medium	C-H stretch (aliphatic)
~1620	Medium	C=N stretch (isoquinoline ring)
~1590, 1500, 1450	Medium-Strong	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (alcohol)
~880-820	Strong	C-H bend (out-of-plane aromatic)

Mass Spectrometry (MS)

The predicted mass spectral data are based on electron ionization (EI).

Table 4: Predicted Mass Spectrometry Data for **(Isoquinolin-6-yl)methanol**

m/z	Relative Intensity	Assignment
159	High	[M] ⁺ (Molecular Ion)
158	Medium	[M-H] ⁺
140	Medium	[M-H ₂ O-H] ⁺
130	High	[M-CHO] ⁺
102	Medium	[C ₈ H ₆] ⁺

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for aromatic alcohols like **(Isoquinolin-6-yl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of **(Isoquinolin-6-yl)methanol** would be dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[2]

- ^1H NMR Spectroscopy: A standard one-dimensional proton NMR spectrum would be acquired on a 400 or 500 MHz spectrometer.[3] Key parameters would include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[4]
- ^{13}C NMR Spectroscopy: A proton-decoupled ^{13}C NMR spectrum would be acquired on the same instrument, typically at a frequency of 100 or 125 MHz.[5] A wider spectral width (e.g., 240 ppm) would be used, with a longer relaxation delay (e.g., 2-10 seconds) to ensure proper quantification of all carbon signals, especially quaternary carbons.[5]

Infrared (IR) Spectroscopy

For a solid sample like **(Isoquinolin-6-yl)methanol**, an IR spectrum can be obtained using the KBr pellet method or as a thin solid film.[6]

- KBr Pellet Method: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a transparent pellet, which is placed in the sample holder of an FT-IR spectrometer.
- Thin Solid Film: A few milligrams of the solid are dissolved in a volatile organic solvent (e.g., methylene chloride or acetone).[6] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[6] The spectrum is then recorded.
- Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . [4]

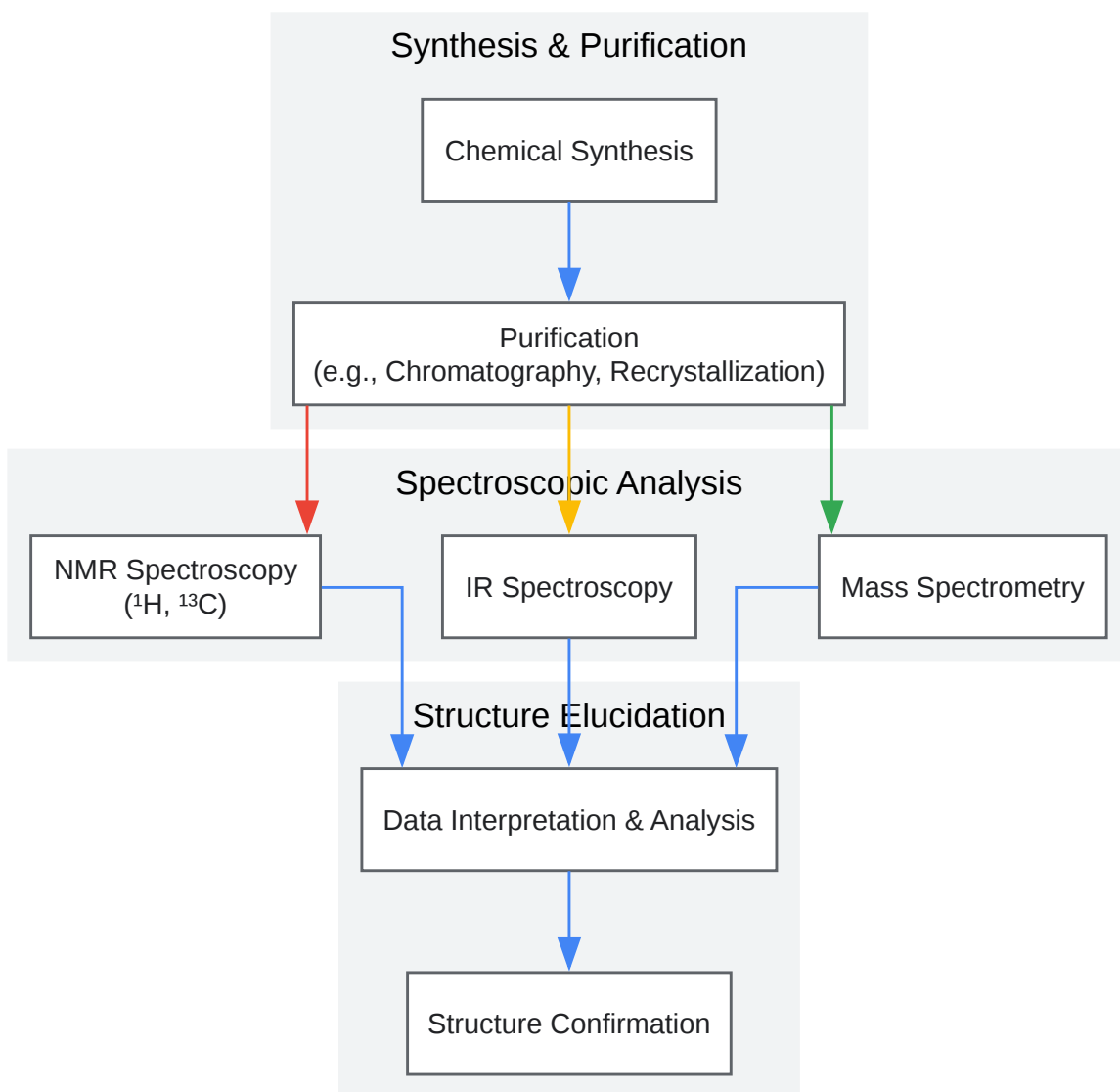
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small, volatile organic molecules.^{[7][8]}

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For direct insertion, a small amount of the solid sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to volatilize the sample.
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.^{[7][9]}
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).^[7] The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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